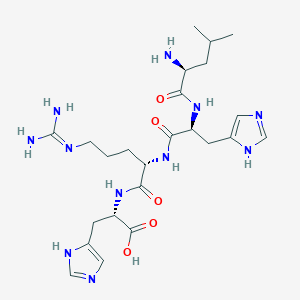
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is an organic compound that belongs to the class of naphthalenedicarboxylic acid derivatives. This compound is characterized by the presence of two ester groups attached to the naphthalene ring, with phenylmethoxy and phenylmethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with benzyl alcohol derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy and phenylmethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Naphthalenedicarboxylic acid, 4-(hydroxymethyl)-, 6-(hydroxymethyl) ester.
Substitution: 2,6-Naphthalenedicarboxylic acid derivatives with substituted phenyl groups.
Wissenschaftliche Forschungsanwendungen
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polyesters and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes or receptors. The phenylmethoxy and phenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid: A precursor to the ester compound, used in the synthesis of polyesters.
4,4’-Biphenyldicarboxylic acid: Another aromatic dicarboxylic acid used in polymer synthesis.
4,4’-Stilbenedicarboxylic acid: Similar in structure and used in the production of high-performance materials.
Uniqueness
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenylmethoxy and phenylmethyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C26H19O5- |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4-phenylmethoxy-6-phenylmethoxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H20O5/c27-25(28)22-13-20-11-12-21(26(29)31-17-19-9-5-2-6-10-19)14-23(20)24(15-22)30-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28)/p-1 |
InChI-Schlüssel |
SXCDEJHPEOHQCE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)[O-])C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


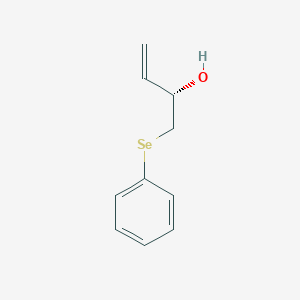
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
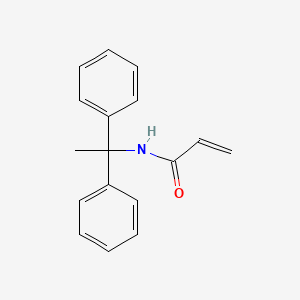
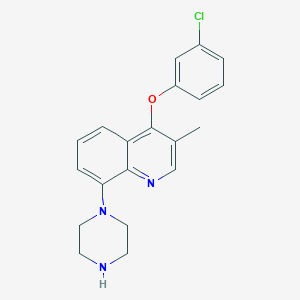
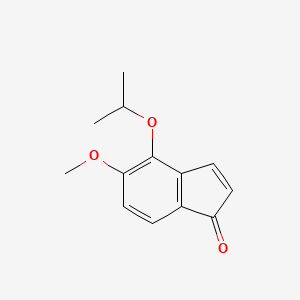
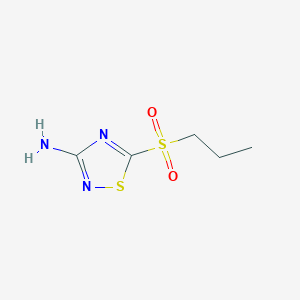
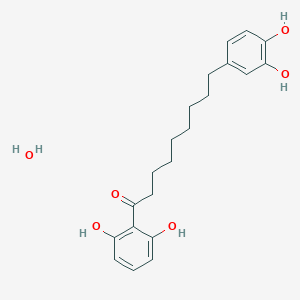



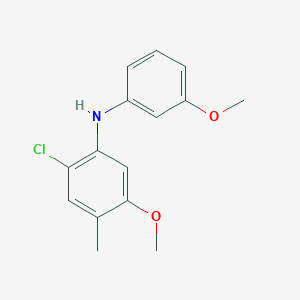
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
